molecular formula C12H15NO4S B2677918 N-(2,5-dimethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine CAS No. 880071-81-8

N-(2,5-dimethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine

Cat. No.: B2677918
CAS No.: 880071-81-8
M. Wt: 269.32
InChI Key: BEDGDMVJSWUFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is a chemical compound that belongs to the class of phenethylamines This compound is characterized by the presence of a dimethoxyphenyl group attached to a dihydrothiophen-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine typically involves the reaction of 2,5-dimethoxyaniline with a suitable thiophene derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is unique due to its combination of a dimethoxyphenyl group and a dihydrothiophen-3-amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-16-10-3-4-12(17-2)11(7-10)13-9-5-6-18(14,15)8-9/h3-7,9,13H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDGDMVJSWUFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2CS(=O)(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.